3-Oxo-3-propoxypropanoate
Description
3-Oxo-3-propoxypropanoate is an ester derivative of 3-oxopropanoic acid, featuring a propoxy group (-OCH₂CH₂CH₃) at the β-carbon position. This compound belongs to the broader class of β-keto esters, which are characterized by a ketone group adjacent to an ester functionality. These analogs highlight the versatility of β-keto esters in organic synthesis, particularly in multicomponent reactions and heterocyclic compound formation .
The general structure of 3-oxo-3-substituted propanoates is R-CO-COOR', where R is an organic substituent (e.g., aryl, alkyl, or heterocyclic groups) and R' is an ester alkyl group (typically ethyl or methyl).
Properties
CAS No. |
22470-90-2 |
|---|---|
Molecular Formula |
C6H9O4- |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-oxo-3-propoxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-2-3-10-6(9)4-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |
InChI Key |
HDXXKLJVUKAUHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-propoxypropanoate typically involves the esterification of malonic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Malonic acid+PropanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-propoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
3-Oxo-3-propoxypropanoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-oxo-3-propoxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the propoxy group can influence its solubility and reactivity. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound in research and industrial applications .
Comparison with Similar Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
